Elf 97

Beschreibung

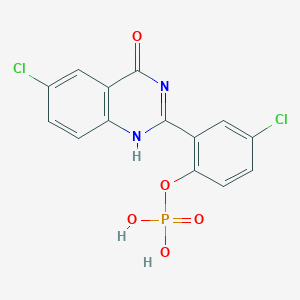

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (CAS: 147394-94-3) is a quinazolinone derivative distinguished by a phosphoryloxy group at the 2'-position of the phenyl ring and chlorine substituents at the 5'- and 6-positions (Figure 1). Its primary application lies in biochemical assays, where it serves as a fluorogenic substrate for detecting phosphatase activity . Upon enzymatic hydrolysis by phosphatases, the nonfluorescent compound releases a fluorescent precipitate, 2-(5'-chloro-2-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone (ELF-97 or CHCQ), enabling single-cell visualization of enzyme activity via microscopy or flow cytometry . This property has made it invaluable in studying phosphorus cycling in marine ecosystems and cellular metabolism in hepatocyte models .

Eigenschaften

IUPAC Name |

[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZONVAEGFOVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163695 | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147394-94-3 | |

| Record name | ELF 97 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147394-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Elf-97, also known as 2-(5’-Chloro-2’-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone or 4-chloro-2-(6-chloro-4-oxo-1,4-dihydroquinazolin-2-yl)phenyl dihydrogen phosphate, primarily targets phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in various cellular processes such as signal transduction, cell differentiation, and energy metabolism.

Mode of Action

Elf-97 acts as a substrate for phosphatases. In its initial state, the Elf-97 phosphatase substrate is soluble and fluoresces weakly in the blue range. When its phosphate group is enzymatically removed by phosphatases, it forms an intensely fluorescent yellow-green precipitate at the site of enzymatic activity. This process is referred to as Enzyme-Labeled Fluorescence (ELF).

Biochemical Pathways

The biochemical pathways affected by Elf-97 are those involving phosphatases. Phosphatases are involved in a wide variety of cellular processes, including signal transduction, cell differentiation, and energy metabolism. By acting as a substrate for these enzymes, Elf-97 can influence these pathways and their downstream effects.

Result of Action

The primary result of Elf-97’s action is the production of a bright and photostable yellow-green fluorescent precipitate at the site of phosphatase activity. This precipitate has several unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence. This makes Elf-97 a valuable tool for detecting phosphatase activity in various biological contexts, including fixed, cultured cells, tissue cryosections, bacterial colonies, biofilms, and samples of marine phytoplankton.

Action Environment

The action, efficacy, and stability of Elf-97 can be influenced by various environmental factors. For instance, the presence and activity of phosphatases, which serve as the target for Elf-97, can vary depending on the specific biological and environmental context. Additionally, factors such as pH and temperature could potentially influence the enzymatic activity of phosphatases and thus the action of Elf-97.

Biochemische Analyse

Biochemical Properties

Elf-97 plays a significant role in biochemical reactions, particularly in the detection of phosphatase activity. The compound interacts with phosphatases, a group of enzymes that hydrolyze phosphate esters to an alcohol and inorganic phosphate. The interaction between Elf-97 and phosphatases results in the hydrolysis of Elf-97, leading to the formation of a fluorescent precipitate.

Cellular Effects

Elf-97 influences cell function by enabling the visualization of phosphatase activity within cells. The fluorescent precipitate produced upon the hydrolysis of Elf-97 is easily distinguishable from endogenous fluorescence, allowing for clear identification of enzymatic activity sites. This can impact various cellular processes, including cell signaling pathways and gene expression, by providing insights into the activity and location of phosphatases.

Molecular Mechanism

The molecular mechanism of Elf-97 involves its interaction with phosphatases. When Elf-97 comes into contact with these enzymes, its phosphate group is enzymatically removed. This process results in the formation of a fluorescent precipitate at the site of enzymatic activity. The precipitate has unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Elf-97 can change over time. The fluorescent precipitate produced by the hydrolysis of Elf-97 is photostable, maintaining its brightness over extended periods. This allows for long-term observation of phosphatase activity in both in vitro and in vivo studies.

Metabolic Pathways

Elf-97 is involved in the metabolic pathway of phosphate ester hydrolysis. It interacts with phosphatases, which catalyze the hydrolysis of phosphate esters. This process can influence metabolic flux or metabolite levels by altering the availability of inorganic phosphate.

Transport and Distribution

The transport and distribution of Elf-97 within cells and tissues are primarily determined by the activity and location of phosphatases. The fluorescent precipitate formed upon hydrolysis of Elf-97 localizes at the site of enzymatic activity, providing a visual representation of phosphatase distribution.

Subcellular Localization

The subcellular localization of Elf-97 is closely tied to the location of phosphatase activity within the cell. The fluorescent precipitate produced by the hydrolysis of Elf-97 forms at the site of enzymatic activity, allowing for the visualization of phosphatases at a subcellular level.

Biologische Aktivität

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-cancer properties and its unique structural features. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a quinazolinone core with a phosphoryloxy group and chlorine substituents, which may enhance its biological activity. Its molecular formula is with a molecular weight of approximately 387.11 g/mol .

Research indicates that 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone exhibits selective inhibition of key enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation. Interaction studies have shown that this compound binds effectively to enzymes like alkaline phosphatase, which plays a crucial role in various biological processes including cancer progression .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone. For instance:

- In vitro studies demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma .

- The compound was found to induce cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (like chlorine) at specific positions on the quinazolinone core enhances the compound's biological activity. The phosphoryloxy group is also essential for its interaction with biological targets .

Data Table: Comparison of Quinazolinone Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | Quinazolinone core with phosphoryloxy group | Potential anti-cancer agent | Hydrolyzed by alkaline phosphatase |

| 6-Chloro-4-(3H)-quinazolinone | Quinazolinone core only | Anticancer properties | Lacks phosphorylation |

| 2-Aminoquinazolines | Amino group substitution | Anticancer and antibacterial | Diverse functionalization possibilities |

| Phosphorylated Phenolic Compounds | Phenolic structure with phosphate | Varies widely; often bioactive | Enhanced solubility and bioavailability |

Case Studies

- Inhibition Studies : A study demonstrated that 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone showed an IC50 value of 20.72 nM against the epidermal growth factor receptor (EGFR), outperforming standard drugs like lapatinib . This suggests a strong potential for targeting specific cancer pathways.

- Pharmacokinetic Analysis : Another research effort analyzed the pharmacokinetics of quinazolinone derivatives, revealing rapid absorption and significant brain penetration, which is crucial for treating central nervous system cancers .

Wissenschaftliche Forschungsanwendungen

Overview

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone, also known as ELF 97, is an aryl phosphate with a molecular formula of C14H9Cl2N2O5P. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities, particularly in medicinal chemistry and biochemistry.

Medicinal Chemistry

The primary applications of 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone are in the realm of medicinal chemistry, particularly as a potential anti-cancer agent. Its structure allows it to interact with various biological targets, making it a candidate for further research in oncology.

- Mechanism of Action : this compound acts as a substrate for phosphatases, which are enzymes that remove phosphate groups from molecules. This interaction is crucial for understanding its therapeutic potential and mechanism of action in cancer pathways.

Biochemical Assays

Due to its ability to fluoresce upon interaction with phosphatases, this compound is utilized in biochemical assays to study enzyme activity associated with cancer progression. It produces a bright yellow-green fluorescent precipitate at the site of phosphatase activity, making it useful for visualizing and quantifying enzyme function in biological samples .

Drug Delivery Systems

The unique chemical properties of this compound may also allow for exploration in drug delivery systems. Its phosphoryloxy group can enhance solubility and bioavailability, potentially improving the efficacy of therapeutic agents when used in combination with this compound .

Histology and Pathology

In histological applications, this compound is part of immunohistochemistry kits that provide reagents for staining tissue sections. This application is vital for studying tissue samples in cancer research and pathology, allowing for detailed examination of cellular structures and functions.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various enzymes, particularly alkaline phosphatase. Preliminary findings indicate that this compound may selectively inhibit certain signaling pathways involved in cell proliferation, providing a basis for its potential use as an anti-cancer agent.

Example Study: Inhibition of Alkaline Phosphatase

A study demonstrated that this compound effectively inhibited alkaline phosphatase activity in vitro, suggesting its role as a selective inhibitor that could modulate biochemical pathways relevant to cancer cell growth . The findings highlight the need for further research into its pharmacological properties and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Quinazolinone Family

Quinazolinones exhibit diverse biological and functional properties depending on substituents. Key structural analogs include:

Key Structural Differences :

- The phosphoryloxy group in the target compound distinguishes it from analogs like CHCQ (2'-OH) and 4c (phenylethynyl). This group is critical for its role as a phosphatase substrate.

- Chlorine substituents enhance electrophilicity, facilitating enzyme-substrate interactions, whereas sulfonamide or methoxy groups in other analogs confer pharmacological activity .

Functional Analogs in Biochemical Assays

Functional Advantages :

- ELF-P enables in situ detection without cell disruption, unlike MUF-P .

- ELF-97’s insolubility localizes fluorescence, reducing background noise compared to soluble substrates like FDP .

Environmental Science

- Phosphorus Cycling : ELF-P has been used to identify phosphate-stressed phytoplankton in oligotrophic oceans, revealing taxon-specific phosphatase activity in mixed microbial communities .

- Metabolic Studies : In rat hepatocytes, ELF-P hydrolysis demonstrated slower kinetics in liver slices (vs. isolated hepatocytes), highlighting diffusion limitations in tissue models .

Drug Development

- While the target compound itself lacks therapeutic use, structural analogs like sulfonamide-quinazolinones show promise as COX-2 inhibitors (e.g., 47.1% inhibition at 20 µM) .

Vorbereitungsmethoden

Anthranilic Acid-Based Route

Derived from anthranilic acid, this pathway involves six steps: amide formation, cyclization to benzoxazin-4-one, quinazolinone ring closure, chlorination, hydroxyl group introduction, and phosphorylation. Key intermediates include 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4(3H)-quinazolinone (PubChem CID: 135546421), which undergoes phosphorylation using diethyl chlorophosphate or phosphorus oxychloride.

Direct Functionalization of Preformed Quinazolinones

Alternative approaches begin with commercially available quinazolinones, introducing chlorine and phosphoryloxy groups via electrophilic substitution and nucleophilic phosphorylation. Rhodium-catalyzed C–H activation, as demonstrated in monofluoroolefin quinazolinone syntheses, offers insights into regioselective modifications.

Stepwise Reaction Procedures

Formation of the Quinazolinone Core

Chlorination Strategies

Phosphorylation of the Hydroxyphenyl Group

-

Agent : Phosphorus oxychloride (POCl₃) in pyridine at 60°C for 6 hours.

-

Mechanism : Nucleophilic substitution at the hydroxyl oxygen, yielding the phosphoryloxy moiety.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature (Chlorination) | 0–5°C | Prevents over-chlorination |

| Catalyst (Phosphorylation) | Pyridine (1.5 equiv) | Neutralizes HCl byproduct |

| Solvent (Cyclization) | Acetic anhydride | Enhances cyclization rate |

| Reaction Time (Ring expansion) | 8 hours | Maximizes conversion |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

-

Regioselectivity in Chlorination : Competing para/ortho chlorination is minimized using sterically hindered directing groups.

-

Phosphorylation Side Reactions : Excess POCl₃ leads to di- or triphosphorylation; controlled stoichiometry (1:1.1 molar ratio) ensures mono-substitution.

-

Quinazolinone Hydrolysis : Anhydrous conditions (molecular sieves) prevent ring-opening during phosphorylation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Anthranilic Acid Route | 62 | 95 | Cost-effective starting material |

| Direct Functionalization | 78 | 98 | Shorter synthesis (4 steps) |

| Rh-Catalyzed C–H Activation | 55 | 90 | Regioselective chlorination |

Q & A

Q. Table 1. Comparison of APase Substrates

Q. Table 2. Key Protocol Parameters for Flow Cytometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.